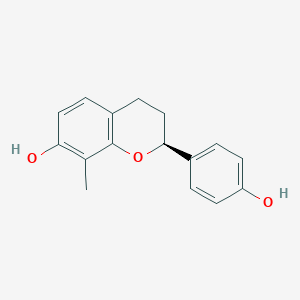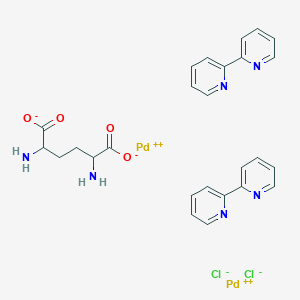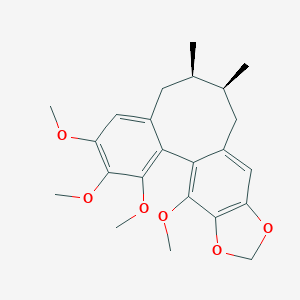
(2-Amino-4,5-dimethylthiophen-3-yl)(3-(trifluoromethyl)phenyl)methanone
Overview
Description
Preparation Methods
The synthesis of PD 81723 involves the preparation of the thienyl and phenyl components, followed by their coupling. The synthetic route typically includes the following steps:
Preparation of the Thienyl Component: The thienyl component is synthesized by the regioselective oxidation of 2-amino-3-aroyl-4,5-dialkylthiophenes using dimethyl sulfoxide (DMSO) under mild conditions.
Preparation of the Phenyl Component: The phenyl component is prepared by introducing trifluoromethyl groups to the phenyl ring.
Coupling Reaction: The thienyl and phenyl components are coupled to form the final product, PD 81723.
Chemical Reactions Analysis
PD 81723 undergoes several types of chemical reactions, including:
Oxidation: The thienyl component can be oxidized regioselectively using DMSO.
Substitution: The trifluoromethyl groups on the phenyl ring can undergo substitution reactions under specific conditions.
Common reagents used in these reactions include DMSO for oxidation and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PD 81723 has several scientific research applications, including:
Chemistry: It is used as a tool to study the allosteric modulation of adenosine A1 receptors.
Biology: PD 81723 has been validated as an inhibitor of angiogenesis in vivo in zebrafish and in vitro in human umbilical vein endothelial cells.
Industry: PD 81723 is used in the development of new drugs targeting adenosine A1 receptors.
Mechanism of Action
PD 81723 acts as an allosteric potentiator at the adenosine A1 receptor. It enhances the affinity of agonists for the receptor and increases the half-life of dissociation from the receptor . The compound also inhibits basal and forskolin-stimulated adenylyl cyclase activity in adenosine A1 receptors expressed in Chinese hamster ovary cells . This inhibition is possibly due to direct potentiation of constitutive receptor activity or direct inhibition of adenylyl cyclase .
Comparison with Similar Compounds
PD 81723 is unique in its ability to act as an allosteric potentiator at the adenosine A1 receptor. Similar compounds include:
PD 81,723: Another allosteric potentiator at the adenosine A1 receptor with similar properties.
2-Amino-3-benzoylthiophenes: Compounds that enhance adenosine A1 receptor binding.
PD 81723 stands out due to its specific molecular structure and its ability to inhibit basal and forskolin-stimulated adenylyl cyclase activity .
Properties
IUPAC Name |
(2-amino-4,5-dimethylthiophen-3-yl)-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NOS/c1-7-8(2)20-13(18)11(7)12(19)9-4-3-5-10(6-9)14(15,16)17/h3-6H,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDKAWKYGCUOGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)C2=CC(=CC=C2)C(F)(F)F)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00157821 | |
| Record name | PD 81723 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00157821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132861-87-1 | |
| Record name | PD 81723 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132861871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PD 81723 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00157821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(11E)-3-amino-11-(3-amino-5,6-dihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B161242.png)




![2-(Pyrazin-2-yl)benzo[d]thiazole](/img/structure/B161255.png)




![5-Fluorobenzo[d]thiazole](/img/structure/B161262.png)
